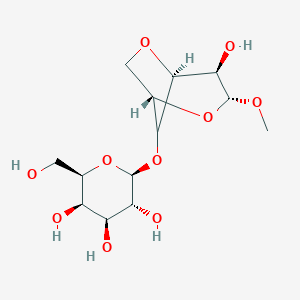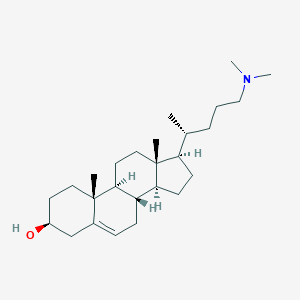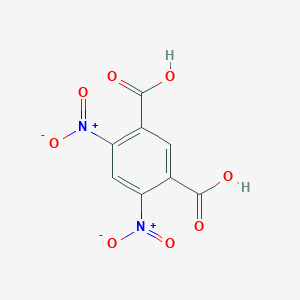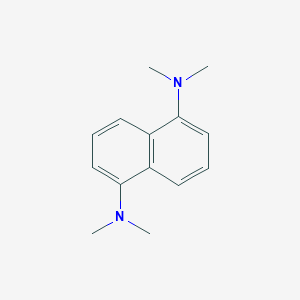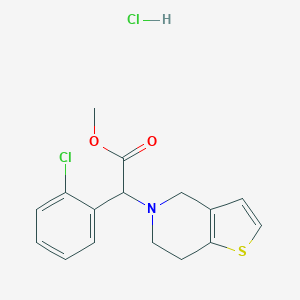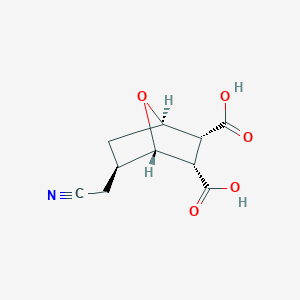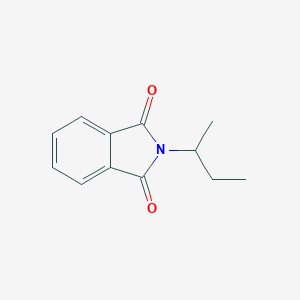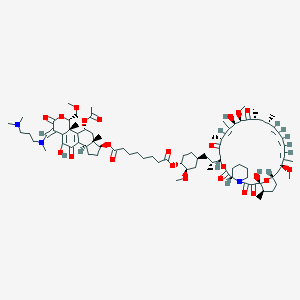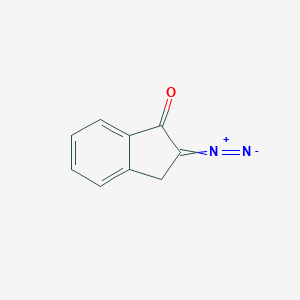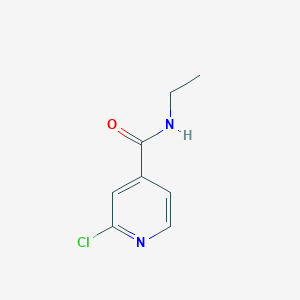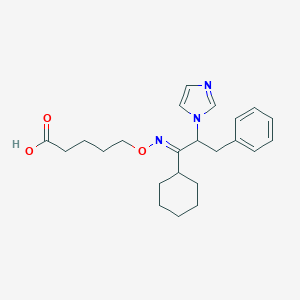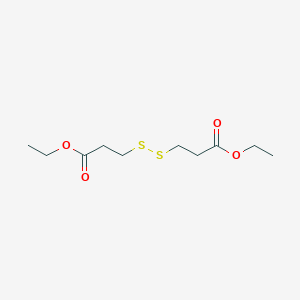
Diethyl 3,3'-dithiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3'-dithiodipropionate (DTDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTDP is a sulfur-containing compound that is commonly used as a reducing agent and antioxidant. In
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3'-dithiodipropionate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant properties, making it useful in the food industry as a preservative. Diethyl 3,3'-dithiodipropionate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Diethyl 3,3'-dithiodipropionate acts as a reducing agent by donating electrons to free radicals, thereby neutralizing them. It also has the ability to scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells. Diethyl 3,3'-dithiodipropionate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Diethyl 3,3'-dithiodipropionate has been found to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. Diethyl 3,3'-dithiodipropionate has also been found to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3,3'-dithiodipropionate has several advantages for lab experiments. It is a stable and readily available compound that is easy to synthesize. It has low toxicity and is relatively inexpensive. However, one limitation of Diethyl 3,3'-dithiodipropionate is that it has a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Diethyl 3,3'-dithiodipropionate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Diethyl 3,3'-dithiodipropionate in these applications. Another area of interest is the use of Diethyl 3,3'-dithiodipropionate in the food industry as a preservative. Future research could focus on improving the stability and effectiveness of Diethyl 3,3'-dithiodipropionate as a preservative. Finally, Diethyl 3,3'-dithiodipropionate could be studied for its potential use in other applications such as cancer treatment and anti-aging therapies.
In conclusion, Diethyl 3,3'-dithiodipropionate is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. Diethyl 3,3'-dithiodipropionate has several advantages for lab experiments, but also has limitations such as its short half-life. Future research could focus on improving the stability and effectiveness of Diethyl 3,3'-dithiodipropionate in various applications.
Synthesemethoden
Diethyl 3,3'-dithiodipropionate can be synthesized by the reaction of 3-mercaptopropionic acid with diethyl sulfate in the presence of sodium hydroxide. The reaction yields Diethyl 3,3'-dithiodipropionate as a white crystalline solid with a melting point of 57-59°C.
Eigenschaften
CAS-Nummer |
1609-40-1 |
|---|---|
Produktname |
Diethyl 3,3'-dithiodipropionate |
Molekularformel |
C10H18O4S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)disulfanyl]propanoate |
InChI |
InChI=1S/C10H18O4S2/c1-3-13-9(11)5-7-15-16-8-6-10(12)14-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
DHWICUSCZFUOKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSSCCC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCSSCCC(=O)OCC |
Andere CAS-Nummern |
1609-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



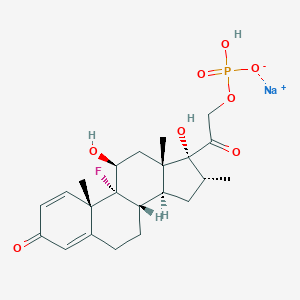
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
